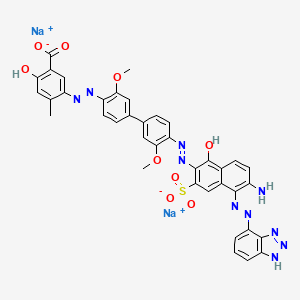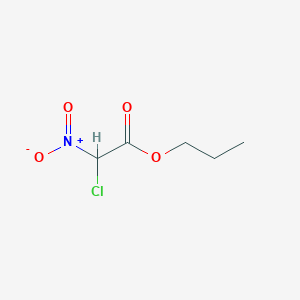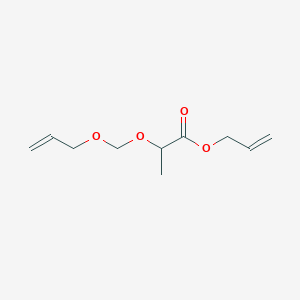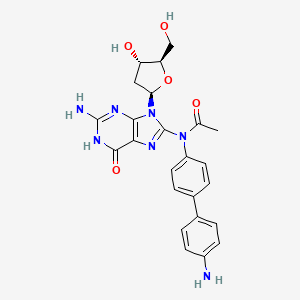![molecular formula C8H11NO B14413931 2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile CAS No. 85080-01-9](/img/structure/B14413931.png)
2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of a nitrile group and a conjugated diene system, which makes it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile can be achieved through several methods. One common approach involves the reaction of 2,4-pentadienenitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the nitrile group remaining intact while the alcohol undergoes etherification to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile involves its interaction with molecular targets and pathways. The conjugated diene system allows for various chemical transformations, while the nitrile group can participate in interactions with enzymes or receptors. The compound’s effects are mediated through its ability to undergo specific chemical reactions and form active intermediates.
Comparison with Similar Compounds
Similar Compounds
- 5-(Naphthalen-1-yl)-2-(pyridin-2-yl)penta-2,4-dienenitrile
- 5-(Naphthalen-1-yl)-2-(pyridin-3-yl)penta-2,4-dienenitrile
- 5-(Naphthalen-1-yl)-2-(pyridin-4-yl)penta-2,4-dienenitrile
Uniqueness
2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile is unique due to its specific structural features, including the isopropyl ether group and the conjugated diene system. These features confer distinct reactivity and properties compared to other similar compounds, making it valuable in various applications.
Properties
CAS No. |
85080-01-9 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-propan-2-yloxypenta-2,4-dienenitrile |
InChI |
InChI=1S/C8H11NO/c1-4-5-8(6-9)10-7(2)3/h4-5,7H,1H2,2-3H3 |
InChI Key |
JGDZURFFWGHYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)






![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)




![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
